molecular formula C10H8N2S2 B1309734 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine CAS No. 31879-58-0

4H-thiochromeno[4,3-d][1,3]thiazol-2-amine

Cat. No.: B1309734
CAS No.: 31879-58-0
M. Wt: 220.3 g/mol
InChI Key: WGBUMKYAWGTOBY-UHFFFAOYSA-N
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Description

4H-thiochromeno[4,3-d][1,3]thiazol-2-amine is a heterocyclic compound with a molecular formula of C10H8N2S2 and a molecular weight of 220.32 g/mol This compound is characterized by its fused ring structure, which includes a thiochromene and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4H-thiochromeno[4,3-d][1,3]thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols. Substitution reactions can lead to various derivatives with different functional groups attached to the thiazole or amine moieties .

Mechanism of Action

The mechanism of action of 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-thiochromeno[4,3-d][1,3]thiazol-2-amine is unique due to its fused ring structure that combines a thiochromene and a thiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

4H-thiochromeno[4,3-d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2/c11-10-12-9-6-3-1-2-4-7(6)13-5-8(9)14-10/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBUMKYAWGTOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407495
Record name 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31879-58-0
Record name 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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